
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine, methylthio, and trifluoromethyl groups on a phenyl ring
Méthodes De Préparation
The synthesis of (2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated and trifluoromethylated aromatic compounds.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C) to ensure high yields and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired boronic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine and trifluoromethyl groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). Major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic derivatives.
Applications De Recherche Scientifique
(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable compound in medicinal chemistry for the development of new therapeutics.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The fluorine, methylthio, and trifluoromethyl groups on the aromatic ring contribute to the compound’s reactivity and stability, influencing its interactions with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to (2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)boronic acid include:
(2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid: Lacks the methylthio group, which may affect its reactivity and applications.
(3-(Methylthio)-5-(trifluoromethyl)phenyl)boronic acid: Lacks the fluorine atom, which may influence its chemical properties and reactivity.
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid:
The uniqueness of this compound lies in the combination of fluorine, methylthio, and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C8H7BF4O2S |
|---|---|
Poids moléculaire |
254.01 g/mol |
Nom IUPAC |
[2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O2S/c1-16-6-3-4(8(11,12)13)2-5(7(6)10)9(14)15/h2-3,14-15H,1H3 |
Clé InChI |
BSLFILBGMCDDMI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1F)SC)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


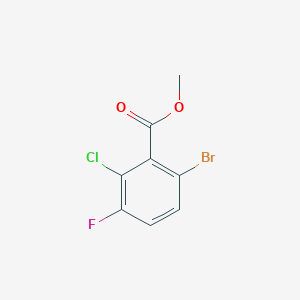
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
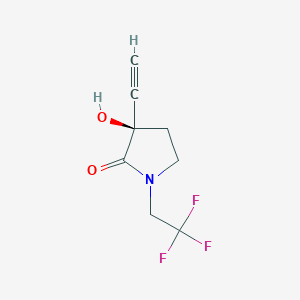
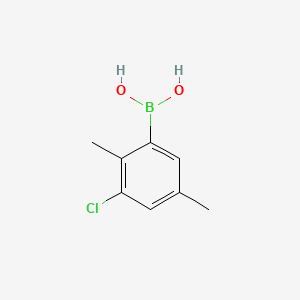
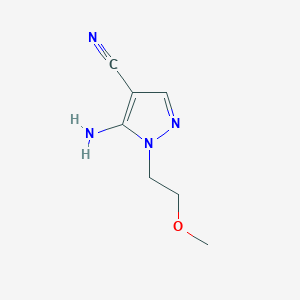

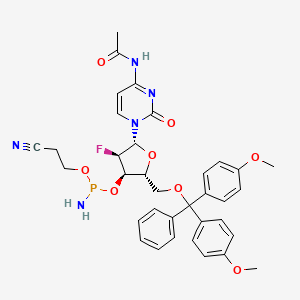
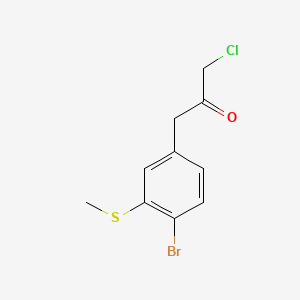


![2-Phenylspiro[3.3]heptane-2-carbonitrile](/img/structure/B14040591.png)
